molecular formula C18H15FN2O3 B6498327 N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 952986-02-6

N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B6498327
CAS No.: 952986-02-6
M. Wt: 326.3 g/mol
InChI Key: GYUDYGKECSSZMI-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic acetamide derivative featuring a 1,2-oxazole core substituted at position 5 with a 3-methoxyphenyl group and at position 3 with an acetamide moiety linked to a 4-fluorophenyl ring. The compound’s design aligns with pharmacophores known to target G-protein-coupled receptors (GPCRs) or enzymes, though its specific biological activity remains under investigation. Its molecular formula is C₁₈H₁₅FN₂O₃, with a molecular weight of 326.33 g/mol (calculated from structural analogs in ) .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-23-16-4-2-3-12(9-16)17-10-15(21-24-17)11-18(22)20-14-7-5-13(19)6-8-14/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUDYGKECSSZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Industrial methods focus on optimizing reaction times, temperatures, and the use of solvents to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound’s fluorophenyl and methoxyphenyl groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

  • Key Differences: Replaces the oxazole ring with a pyridazinone core and substitutes the 4-fluorophenyl group with 4-bromophenyl.
  • Activity : Acts as a mixed FPR1/FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils .
  • Impact of Substituents: Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce receptor specificity.

N-[2-(2,5-Dimethoxyphenyl)ethyl]-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide

  • Key Differences : Retains the 4-fluorophenyl-oxazole moiety but adds a dimethoxyethyl chain instead of the 3-methoxyphenyl group.
  • Molecular Weight : 414.43 g/mol (vs. 326.33 g/mol for the target compound).

Heterocycle Variants

Flufenacet (Herbicide)

  • Structure : N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide.
  • Key Differences : Replaces oxazole with a thiadiazole ring and introduces a trifluoromethyl group.
  • Activity : Herbicidal action via inhibition of very-long-chain fatty acid synthesis. The thiadiazole’s sulfur atom enhances oxidative stability but reduces compatibility with mammalian targets .

N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

  • Key Differences : Uses a 1,2,4-thiadiazole ring with methylsulfanyl groups.
  • Implications : The dual sulfur atoms increase lipophilicity, favoring agrochemical applications over therapeutic use .

Pharmacological vs. Agrochemical Analogues

Parameter Target Compound Pyridazinone Agonist Flufenacet
Core Structure 1,2-Oxazole Pyridazinone 1,3,4-Thiadiazole
Substituents 3-Methoxyphenyl, 4-Fluorophenyl 3-Methoxybenzyl, 4-Bromophenyl Trifluoromethyl, Isopropyl
Molecular Weight 326.33 g/mol ~450 g/mol (estimated) 364.34 g/mol
Biological Role Under investigation FPR1/FPR2 agonist Herbicide (VLCFA inhibitor)
Electron Effects Balanced (F⁻, OCH₃) Electron-deficient (Br, C=O) Strongly electron-deficient (CF₃)

Substituent Positional Isomerism

  • 3-Methoxyphenyl vs. 4-Methoxyphenyl: The target compound’s 3-methoxy group creates steric hindrance and alters π-π stacking compared to 4-methoxy analogs (e.g., ’s 4-methoxybenzyl derivative). This positional change may reduce FPR2 specificity observed in pyridazinone derivatives .
  • 4-Fluorophenyl vs. 3-Fluorophenyl : and highlight compounds with 3-fluorophenyl groups, which exhibit distinct conformational preferences due to fluorine’s ortho-directing effects. The target’s para-fluorine likely enhances metabolic stability .

Acetamide Backbone Modifications

  • N-Substituted vs. O-Substituted : The target compound’s acetamide N-linked to 4-fluorophenyl contrasts with O-linked variants (e.g., ’s methoxyacetamide). N-Substitution typically enhances proteolytic stability but may reduce solubility .
  • Coordination Potential: Analogous N-substituted 2-arylacetamides () exhibit ligand properties for metal ions, suggesting the target compound could serve as a chelator in catalytic or therapeutic contexts .

Biological Activity

N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18FN3O2C_{18}H_{18}FN_3O_2 with a molecular weight of approximately 335.35 g/mol. The compound features a fluorophenyl group and an oxazole moiety, which are known to influence its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxazole and phenyl groups can engage in hydrogen bonding and hydrophobic interactions, influencing pathways such as enzyme inhibition or receptor modulation. Specific mechanisms include:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors, which may affect signaling pathways related to pain and inflammation.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. For example, it has shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against fungi like Candida albicans.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may reduce inflammation by inhibiting specific pro-inflammatory cytokines.

Case Studies and Experimental Data

Several studies have investigated the biological activity of similar compounds within the oxazole class, providing insights into structure-activity relationships (SAR). Here are key findings:

  • Antimicrobial Studies : A study reported that related compounds demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains . This suggests that modifications in the structure can significantly alter antimicrobial potency.
  • In Vivo Studies : Research involving animal models indicated that compounds with similar structures exhibited significant anti-inflammatory effects when administered at specific dosages .

Comparative Analysis

A comparative analysis of this compound with other related compounds highlights its unique properties:

Compound NameStructure FeaturesBiological Activity
This compoundFluorophenyl and oxazole moietiesModerate antimicrobial and antifungal activity
Methyl 5-(4-fluorophenyl)-2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazoleThiazole ring additionEnhanced antibacterial properties
5-(4-fluorophenyl)-1,3-thiazole derivativesVariations in phenyl substitutionFocused on thiazole activity without oxazole

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